molecular formula C21H21N3O4 B2500469 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 941903-89-5

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2500469
CAS No.: 941903-89-5
M. Wt: 379.416
InChI Key: ZYAGDBDPNNTMEF-UHFFFAOYSA-N
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Description

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carboxamide
  • 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carboxylic acid
  • 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-methyl

Uniqueness

The uniqueness of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-4-2-5-15(10-14)26-13-17-7-8-19(27-17)21-24-18(11-22)20(28-21)23-12-16-6-3-9-25-16/h2,4-5,7-8,10,16,23H,3,6,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAGDBDPNNTMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4CCCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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